3-Ethoxy-4-hydroxybenzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-hydroxybenzothioamide is an organic compound with the molecular formula C9H11NO2S It is characterized by the presence of an ethoxy group (-OCH2CH3) and a hydroxy group (-OH) attached to a benzene ring, along with a thioamide group (-CSNH2)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-hydroxybenzothioamide typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with thioamide reagents. One common method is the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and thioacetamide in the presence of a catalyst under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-hydroxybenzothioamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the thioamide group to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy and hydroxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Ethoxy-4-hydroxybenzothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-hydroxybenzothioamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: Shares the ethoxy and hydroxy groups but differs in the functional group attached to the benzene ring.
4-Hydroxybenzothioamide: Lacks the ethoxy group, making it less hydrophobic compared to 3-Ethoxy-4-hydroxybenzothioamide.
Uniqueness: The presence of both ethoxy and hydroxy groups enhances its solubility and reactivity in various chemical reactions .
Properties
CAS No. |
60758-80-7 |
---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
3-ethoxy-4-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C9H11NO2S/c1-2-12-8-5-6(9(10)13)3-4-7(8)11/h3-5,11H,2H2,1H3,(H2,10,13) |
InChI Key |
NDARQXGMKUEJQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.